molecular formula C13H13ClN2 B5294483 2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride

2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride

Cat. No. B5294483
M. Wt: 232.71 g/mol
InChI Key: HVDLLQJOFYOKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride, also known as norharmane hydrochloride, is a naturally occurring alkaloid found in various plants and animal tissues. It has been the subject of extensive research due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including tyrosine kinase, topoisomerase, and acetylcholinesterase. It has also been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. It has also been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride in lab experiments is its availability and low cost. It is also relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride can be synthesized through various methods, including the Pictet-Spengler reaction, condensation reaction, and Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of tryptamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. The condensation reaction involves the reaction of an indole derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Friedländer synthesis involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that it has anticancer, antioxidant, and neuroprotective properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to protect against oxidative stress-induced cell damage and prevent the formation of amyloid-beta plaques in Alzheimer's disease. In addition, it has been shown to protect dopaminergic neurons in Parkinson's disease.

properties

IUPAC Name

2,4-dimethyl-5H-pyrido[3,2-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.ClH/c1-8-7-9(2)14-13-10-5-3-4-6-11(10)15-12(8)13;/h3-7,15H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDLLQJOFYOKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC3=CC=CC=C32)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-5H-pyrido[3,2-b]indole;hydrochloride

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